2-Methylthiomorpholine 1,1-dioxide
Overview
Description
2-Methylthiomorpholine 1,1-dioxide is a heterocyclic organic compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol It is a derivative of thiomorpholine, featuring a sulfur atom in the ring structure, which is oxidized to a sulfone group
Mechanism of Action
Target of Action
2-Methylthiomorpholine 1,1-dioxide is a derivative of morpholine and thiomorpholine . Both morpholine and its thio analogue have proven to act as bioactives against different molecular targets . These scaffolds have been an indispensable element of the pharmacophore and have exhibited selective enzyme inhibition against many receptors .
Mode of Action
It is known that morpholine and thiomorpholine derivatives interact with their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the specific derivative and target involved .
Biochemical Pathways
Morpholine and thiomorpholine derivatives are known to affect various biochemical pathways due to their interaction with different molecular targets . The downstream effects of these interactions can vary widely, depending on the specific derivative and target involved .
Result of Action
Morpholine and thiomorpholine derivatives are known to have diverse physiological activities . These activities can range from anti-inflammatory and analgesic effects to anti-hypertensive and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with potassium permanganate under controlled conditions. The reaction proceeds by adding potassium permanganate portionwise to a solution of thiomorpholine, resulting in the formation of the sulfone compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and the rate of oxidant addition. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate yields the sulfone, while reduction with sodium borohydride can produce the corresponding sulfide .
Scientific Research Applications
2-Methylthiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, which lacks the sulfone group and has different chemical properties.
2-Methylmorpholine: Similar to 2-Methylthiomorpholine but with an oxygen atom, affecting its chemical behavior.
Uniqueness
2-Methylthiomorpholine 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-1,4-thiazinane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXESUMISQDGBIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS1(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284649 | |
Record name | Thiomorpholine, 2-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148761-51-7 | |
Record name | Thiomorpholine, 2-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148761-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine, 2-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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